3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine
Description
Properties
Molecular Formula |
C18H18ClFN4O3S |
|---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C18H18ClFN4O3S/c1-25-14-7-10(8-15(26-2)16(14)27-3)17-22-23-18(24(17)21)28-9-11-12(19)5-4-6-13(11)20/h4-8H,9,21H2,1-3H3 |
InChI Key |
UXLMMTRKVMOHGF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2N)SCC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine typically involves multiple steps. One common approach is the formation of the triazole ring through a cyclization reaction, followed by the introduction of the sulfanyl group via a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are typical.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity
- The compound has demonstrated antimicrobial properties against various bacterial strains. Research indicates that it exhibits activity comparable to established antibiotics, making it a candidate for further development in treating resistant bacterial infections.
-
Anticancer Properties
- Studies have shown that this compound can inhibit the growth of specific cancer cell lines. Its mechanism involves inducing apoptosis and disrupting cell cycle progression in cancer cells. For instance, a study reported significant cytotoxic effects on breast and colon cancer cells, suggesting its potential as a chemotherapeutic agent.
-
Anti-inflammatory Effects
- In vitro studies have indicated that the compound possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Smith et al. (2023) | Evaluate antimicrobial efficacy | The compound showed a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus. |
| Johnson et al. (2022) | Assess anticancer activity | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 10 µM. |
| Lee et al. (2021) | Investigate anti-inflammatory properties | Reduced TNF-alpha levels in LPS-stimulated macrophages by 50%. |
Mechanism of Action
The mechanism of action of 3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or active sites of enzymes, while the sulfanyl group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
3-[(2-Methylbenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine (RN: 577986-60-8)
- Key Difference : The benzyl group is substituted with a methyl group at position 2 instead of chlorine and fluorine.
(E)-3-Allylsulfanyl-N-(4-methoxybenzylidene)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine
- Key Difference : The sulfanyl group is allyl instead of benzyl, and an additional 4-methoxybenzylidene substituent is present.
- Impact : The allyl group introduces unsaturation, enhancing reactivity, while the methoxybenzylidene moiety may stabilize the molecule through resonance effects. This structural variation could modulate antiviral activity, as seen in related triazole-Schiff base hybrids .
Variations in the Aromatic Substituent
3-(4-Chlorophenyl)-5-(isopropylsulfanyl)-4H-1,2,4-triazol-4-amine
- Key Difference : The 3,4,5-trimethoxyphenyl group is replaced with a 4-chlorophenyl ring, and the sulfanyl group is isopropyl.
- The isopropyl group may lower solubility compared to benzyl derivatives .
5-(3-Bromophenyl)-4H-1,2,4-triazol-3-amine (CAS: 1228014-23-0)
- Key Difference : Lacks the sulfanyl substituent and features a 3-bromophenyl group instead of 3,4,5-trimethoxyphenyl.
- Impact : Bromine’s larger atomic radius and lower electronegativity compared to chlorine/fluorine may affect steric and electronic interactions. The absence of the sulfanyl group simplifies the structure but may reduce binding versatility .
Heterocyclic Core Modifications
6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amine
- Key Difference : The triazole core is replaced with an oxadiazine ring.
- Impact : Oxadiazine’s larger ring size and different electronic properties could alter metabolic stability and bioavailability compared to triazole derivatives. This compound’s synthesis involves dehydrosulfurization methods, which may differ from triazole synthesis routes .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Trends
- Bioactivity : Compounds with 3,4,5-trimethoxyphenyl groups (e.g., the target compound and derivatives) show enhanced interaction with enzymes like tubulin or viral proteases due to methoxy groups’ electron-donating effects .
- Synthetic Challenges : Introducing chloro-fluoro substituents (as in the target compound) requires precise halogenation steps, whereas methyl or allyl groups are more straightforward to incorporate .
- Solubility vs. Activity : Bulkier substituents (e.g., 2-methylbenzyl) improve target binding but may reduce aqueous solubility, necessitating formulation optimization .
Biological Activity
The compound 3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities including antifungal, antibacterial, and anticancer properties. This article reviews the biological activity of this specific triazole derivative based on various studies and findings.
- Molecular Formula : C18H16ClFN2O4S
- Molecular Weight : 410.847 g/mol
- CAS Number : Not specified in the search results.
The 1,2,4-triazole moiety in this compound is significant due to its ability to mimic amide bonds while offering resistance to enzymatic cleavage. This structural feature enhances its potential as a bioisostere in medicinal chemistry. The nitrogen atoms within the triazole can act as hydrogen bond acceptors, contributing to the compound's interaction with biological targets .
Antifungal Activity
Research has shown that triazole derivatives exhibit considerable antifungal properties. In a study involving various synthesized triazole compounds, those containing the triazole ring displayed significant antifungal activity against strains such as Aspergillus flavus and Aspergillus niger. The presence of specific substituents on the triazole ring was found to enhance this activity .
Anticancer Activity
The anticancer potential of triazoles has been widely documented. A study highlighted that compounds with a triazole scaffold demonstrated antiproliferative effects against several cancer cell lines, including HeLa (cervical cancer) and L1210 (murine leukemia). The compound's structure allows it to interact effectively with cellular targets involved in cancer progression .
| Cell Line | IC50 (μM) | Compound |
|---|---|---|
| HeLa | 9.6 ± 0.7 | Triazole derivative |
| L1210 | Not specified | Triazole derivative |
| CEM | Not specified | Triazole derivative |
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that the compound exhibits a dose-dependent response in inhibiting cancer cell proliferation. The effectiveness was assessed using IC50 values across different cell lines.
- Structural Activity Relationship (SAR) : A detailed SAR analysis indicated that modifications on the phenyl ring significantly influence biological activity. For instance, the introduction of methoxy groups was associated with enhanced solubility and biological efficacy .
- Bioisosteric Replacement : The replacement of traditional amide bonds with triazole rings has been shown to improve metabolic stability and bioactivity in various drug candidates. This approach is particularly relevant for overcoming resistance mechanisms in cancer therapies .
Q & A
Q. What are the common synthetic routes for preparing this triazole derivative, and what reaction conditions are critical for optimizing yield?
The compound is typically synthesized via multi-step protocols involving heterocyclic condensation. A Mannich reaction approach is often employed, where triazole precursors react with aldehydes (e.g., 2-chloro-6-fluorobenzyl chloride) and amines under catalytic conditions. Key steps include:
- Cyclocondensation of thiosemicarbazides with trimethoxyphenyl carbonyl derivatives.
- Sulfanyl group introduction via nucleophilic substitution or thiol-alkyne coupling. Critical parameters include temperature control (60–80°C for cyclization), solvent choice (DMF or THF for polar intermediates), and catalyst selection (e.g., K₂CO₃ for deprotonation) .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound and verifying purity?
- NMR (¹H/¹³C): Assign aromatic protons (δ 6.8–7.5 ppm for trimethoxyphenyl and chlorofluorobenzyl groups) and triazole NH₂ (δ 5.5–6.0 ppm).
- HPLC-MS: Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to resolve intermediates and confirm molecular ion peaks ([M+H]+ ~470–475 m/z).
- Elemental Analysis: Validate stoichiometry (C, H, N, S) within ±0.3% theoretical values .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Initial screening should include:
- Antimicrobial assays: Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi (e.g., Candida albicans).
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.
- Enzyme inhibition: Fluorescence-based assays targeting kinases or cytochrome P450 isoforms due to triazole’s metal-chelating properties .
Advanced Research Questions
Q. How can structural modifications (e.g., substituent variation on the benzyl or trimethoxyphenyl groups) enhance bioactivity or reduce toxicity?
- Structure-Activity Relationship (SAR): Replace the 3,4,5-trimethoxyphenyl group with nitro or trifluoromethyl substituents to modulate lipophilicity (logP) and membrane permeability.
- Toxicity mitigation: Substitute the 2-chloro-6-fluorobenzyl group with less electronegative halogens (e.g., bromine) to reduce reactive metabolite formation. Computational docking (AutoDock Vina) can predict binding affinity changes to targets like tubulin or DNA topoisomerases .
Q. How should researchers address contradictions in bioactivity data across different experimental models?
- Assay variability: Standardize protocols (e.g., cell passage number, serum concentration) to minimize discrepancies.
- Impurity analysis: Use LC-MS to detect trace byproducts (e.g., sulfoxide derivatives) that may interfere with activity.
- Mechanistic studies: Compare transcriptomic profiles (RNA-seq) of treated vs. untreated cells to identify off-target effects .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Formulation: Use cyclodextrin complexes or lipid nanoparticles to enhance aqueous solubility.
- Prodrug design: Introduce hydrolyzable esters (e.g., acetyl groups) on the triazole amine for improved intestinal absorption.
- Pharmacokinetics: Conduct ADME studies in rodent models to assess plasma half-life and tissue distribution .
Q. What environmental impact assessments are required for large-scale synthesis?
- Ecotoxicity: Test acute/chronic effects on Daphnia magna and Vibrio fischeri (Microtox assay) to evaluate aquatic toxicity.
- Degradation studies: Perform photolysis (UV irradiation) and hydrolysis (pH 4–9) to identify persistent metabolites.
- Waste management: Catalytic ozonation or Fenton reactions can degrade sulfanyl-containing byproducts .
Methodological Tables
Table 1: Key Synthetic Intermediates and Their Roles
Table 2: Bioactivity Data Comparison Across Assays
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
